2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 477313-52-3
VCID: VC20188946
InChI: InChI=1S/C29H32N4O2S/c1-19-15-20(2)17-23(16-19)30-26(34)18-36-28-32-31-27(21-7-9-22(10-8-21)29(3,4)5)33(28)24-11-13-25(35-6)14-12-24/h7-17H,18H2,1-6H3,(H,30,34)
SMILES:
Molecular Formula: C29H32N4O2S
Molecular Weight: 500.7 g/mol

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

CAS No.: 477313-52-3

Cat. No.: VC20188946

Molecular Formula: C29H32N4O2S

Molecular Weight: 500.7 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide - 477313-52-3

Specification

CAS No. 477313-52-3
Molecular Formula C29H32N4O2S
Molecular Weight 500.7 g/mol
IUPAC Name 2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Standard InChI InChI=1S/C29H32N4O2S/c1-19-15-20(2)17-23(16-19)30-26(34)18-36-28-32-31-27(21-7-9-22(10-8-21)29(3,4)5)33(28)24-11-13-25(35-6)14-12-24/h7-17H,18H2,1-6H3,(H,30,34)
Standard InChI Key MCOXAYNAPBEAPE-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C)C

Introduction

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate triazole chemistry and thiolation processes. Key steps include:

  • Formation of the Triazole Core:
    The triazole ring is synthesized through cyclization reactions involving hydrazine derivatives and aldehydes or ketones.

  • Thiolation:
    The sulfanyl bridge is introduced by reacting the triazole derivative with thiol-containing reagents.

  • Amidation:
    The final step involves coupling the sulfanyl-triazole intermediate with a substituted phenylacetamide derivative.

Characterization Techniques:

  • NMR Spectroscopy:
    1H^1H and 13C^{13}C-NMR confirm the chemical environment of protons and carbons.

  • Mass Spectrometry (MS):
    Provides molecular weight confirmation.

  • Infrared Spectroscopy (IR):
    Identifies functional groups such as amides (C=OC=O) and sulfides (SS).

  • X-Ray Crystallography (if applicable):
    Determines the three-dimensional arrangement of atoms.

Potential Pharmacological Activity

Compounds containing the triazole scaffold are known for their diverse biological activities, including:

  • Antifungal: Triazoles disrupt fungal ergosterol biosynthesis.

  • Antibacterial: Sulfanyl derivatives enhance bacterial inhibition.

  • Anti-inflammatory: Methoxy and tert-butyl groups may contribute to anti-inflammatory properties through steric and electronic effects.

Molecular Docking Studies

Preliminary in silico studies suggest that this compound could interact with biological targets such as:

  • Enzymes like lipoxygenases or kinases.

  • Receptors involved in inflammation or cancer pathways.

Cytotoxicity

Similar compounds exhibit cytotoxic effects against cancer cell lines such as HeLa or HCT-116 cells through apoptosis induction mechanisms.

Limitations and Future Research Directions

  • Toxicity Studies:
    Comprehensive in vivo toxicity studies are required to evaluate safety profiles.

  • Optimization for Activity:
    Modifications at the methoxy or tert-butyl positions could enhance biological activity or solubility.

  • Formulation Development:
    Investigating delivery mechanisms (e.g., nanoparticles) for improved bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator